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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides in-depth troubleshooting advice and validated protocols to

address a common, yet critical, challenge in natural product screening: the interference of plant

extracts with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell

viability assay. Our goal is to equip you with the expertise to identify artifacts, validate your

data, and ensure the scientific integrity of your findings.

Introduction: The Challenge with Natural Products
The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and

cytotoxicity.[1] Its principle relies on the enzymatic reduction of the yellow, water-soluble MTT

tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in

metabolically active cells.[2] The amount of formazan produced, measured by absorbance, is

proportional to the number of viable cells.[3]

However, this elegant principle encounters significant challenges when applied to the screening

of plant-derived compounds. Plant extracts are complex mixtures containing a vast array of

phytochemicals, many of which possess intrinsic properties that can directly interfere with the

assay chemistry, leading to strikingly false-positive or false-negative results.[4][5] It is not

uncommon for results to show increased "viability" even when microscopic observation clearly

indicates cell death.[6] This guide will dissect the mechanisms of this interference and provide

robust solutions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b577626?utm_src=pdf-interest
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-32073
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6353273/
https://journals.tubitak.gov.tr/biology/vol41/iss6/7/
https://pubmed.ncbi.nlm.nih.gov/30814856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses the most common issues encountered by researchers and provides a

logical framework for troubleshooting.

Q1: My results show increased viability at high
concentrations of my plant extract, even when
microscopy shows cell death. Why is this happening?
This paradoxical result is a classic hallmark of assay interference and is typically caused by two

distinct mechanisms:

Chemical Interference (Direct MTT Reduction): Many plant-derived compounds are potent

antioxidants with strong reducing potential.[7][8] These molecules, particularly phenolics,

flavonoids (like quercetin and kaempferol), and tannins, can directly reduce the MTT

tetrazolium salt to purple formazan in the absence of any cellular enzymatic activity.[2][9][10]

This chemical reaction mimics the signal from viable cells, leading to a strong false-positive

reading that masks the true cytotoxic effect of the extract.[4][6]

Colorimetric Interference: Crude or deeply colored plant extracts (e.g., containing

anthocyanins or chlorophyll) can absorb light in the same range as the formazan product

(typically 570 nm).[9][11] This adds to the total absorbance reading, artificially inflating the

signal and making the cells appear more viable than they are.

Troubleshooting Workflow: Identifying the Source of Interference
Use the following decision tree to diagnose the issue.
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Start: Unexpected MTT Results
(e.g., Viability > 100%)

Is your extract colored?

Run 'Extract-Only' Control
(Extract + Media, No Cells, No MTT)

[Protocol in text]

 Yes 

Run Cell-Free MTT Reduction Assay
(Extract + Media + MTT, No Cells)

[See Protocol 2]

 No/Slightly 

Is absorbance high?

Primary Issue:
Colorimetric Interference

 Yes  No 

Does absorbance increase
with extract concentration?

Primary Issue:
Chemical Interference

(Direct MTT Reduction)

 Yes 

No dose-dependent increase.
Direct reduction is unlikely.

 No 

No significant absorbance.
Color is not the primary issue.

Consider Metabolic Interference
or other artifacts.

Proceed to Alternative Assays.

Click to download full resolution via product page

Caption: Troubleshooting workflow for diagnosing MTT assay interference.
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Q2: My extract is colorless, but I still suspect
interference. How can I definitively confirm this?
When color is not a factor, the primary suspect is direct chemical reduction of MTT. The most

definitive method to confirm this is to perform a Cell-Free MTT Reduction Assay.[4][7] This

control experiment isolates the interaction between your extract and the MTT reagent,

completely removing the biological component (the cells).

If your compound directly reduces MTT, you will observe a dose-dependent increase in purple

color (and thus, absorbance) in the wells containing only media, your extract, and the MTT

reagent. This is a clear indication that the standard MTT assay is not a suitable method for your

extract without significant modification.

(For a detailed methodology, see Protocol 2: Cell-Free MTT Reduction Control Assay below.)

Q3: The results from my MTT assay are not correlating
with other cytotoxicity assays (e.g., Trypan Blue). What
could be the cause?
This discrepancy is a major red flag. While the direct chemical and colorimetric interferences

discussed above are the most common culprits, a third, more subtle mechanism can also be at

play:

Metabolic Interference: The MTT assay is fundamentally a measure of metabolic activity,

specifically the activity of mitochondrial dehydrogenases.[1][9] Some plant compounds can

modulate cellular metabolism without directly killing the cells.

Metabolic Upregulation: A compound could stimulate mitochondrial activity, leading to an

increase in MTT reduction. This can mask underlying cytotoxicity or make the cells appear

healthier than they are.

Metabolic Inhibition: Conversely, a compound might inhibit the specific dehydrogenase

enzymes responsible for MTT reduction without otherwise affecting cell viability, leading to

a false impression of cytotoxicity.[12]
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This is why relying on a single assay is risky. It is crucial to validate findings with an orthogonal

method—an assay that measures a different cellular endpoint. For example, comparing the

metabolic data from MTT with a membrane integrity assay (like LDH release) or a total biomass

assay (like SRB) provides a more complete and trustworthy picture of cytotoxicity.[10][13]

Q4: How can I mitigate or correct for this interference?
While the best solution is often to switch to a non-interfering assay, some mitigation strategies

can be employed for the MTT assay.

Strategy Description Best For Limitations

Background

Subtraction

Create a parallel 96-

well plate containing

identical

concentrations of your

extract in media, but

without cells. After

incubation, read the

absorbance and

subtract these values

from your

experimental wells.

[11][14]

Correcting for

colorimetric

interference from

colored extracts.

Does NOT correct for

chemical interference

(direct MTT

reduction). The

interaction between

the extract and MTT

will not be accounted

for.

Pre-incubation Wash

Step

After treating the cells

with the extract for the

desired time, carefully

aspirate the medium

containing the extract.

Wash the cells 1-2

times with sterile PBS

before adding the

fresh medium

containing the MTT

reagent.[7][14]

Removing

extracellular

compounds that

cause chemical

interference.

May be ineffective if

the interfering

compounds are taken

up by the cells. The

washing steps can

also cause loss of

loosely adherent cells,

introducing variability.
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(For a detailed methodology, see Protocol 3: Modified MTT Assay with Pre-incubation Wash

Step below.)

Q5: What are the best alternative viability assays to use
for plant extracts?
Given the high potential for artifacts, switching to a more robust and suitable assay is the most

scientifically sound approach.[5][6] The choice of assay should be guided by the specific

research question and the properties of the extract.
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Assay Type Principle
Advantages for
Plant Extracts

Disadvantages

ATP-Based

Luminescence Assay

(e.g., CellTiter-Glo®)

Measures ATP levels,

a direct indicator of

metabolically active

cells. Luminescence is

proportional to

viability.[4]

Gold Standard

Alternative. Highly

sensitive and less

prone to interference

from colored or

reducing compounds.

[6][12]

Requires a

luminometer. Enzyme-

based, so potential for

extract to inhibit

luciferase exists (must

be controlled for).

Sulforhodamine B

(SRB) Assay

Stains total cellular

protein content,

providing a measure

of cell biomass.[10]

Unaffected by the

extract's redox

potential. The fixation

step helps to remove

colored compounds

before measurement.

Less sensitive than

metabolic assays;

measures biomass,

not metabolic activity.

CyQUANT® DNA

Content Assay

Uses a fluorescent

dye that binds to DNA.

Fluorescence is

proportional to cell

number.[15]

Excellent Alternative.

Directly measures cell

number via DNA

content, bypassing

metabolic pathways

and redox chemistry.

[15]

Requires a

fluorescence plate

reader. Does not

distinguish between

viable and non-viable

cells unless combined

with a viability dye.

Membrane Integrity

Assays (e.g., LDH,

Trypan Blue)

Measure the release

of lactate

dehydrogenase (LDH)

from damaged cells or

the uptake of a dye by

non-viable cells.[13]

Directly measure

cytotoxicity/cell death.

Good for confirming

cytotoxic effects

observed in other

assays.

LDH assays can also

suffer from

colorimetric

interference. Trypan

blue is manual and

not high-throughput.

Resazurin

(alamarBlue®) Assay

A redox indicator that

changes from blue to

fluorescent pink

(resorufin) in response

to metabolic activity.

Generally more

sensitive than MTT.

Use with caution. As a

redox-based assay, it

can suffer from the

same direct reduction

interference as MTT,

though sometimes to
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a lesser degree.[15]

[16]

Validated Experimental Protocols
Protocol 1: Standard MTT Assay
This protocol is provided as a baseline for comparison.

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them

to adhere overnight.

Compound Treatment: Add various concentrations of your plant extract to the wells. Include

untreated (vehicle) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72

hours).

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each

well.[17]

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent

(e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete

dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell-Free MTT Reduction Control Assay
Use this protocol to test for direct chemical interference.

Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well. Do not add

cells.

Extract Addition: Add the same concentrations of your plant extract as used in your main

experiment. Include wells with medium only (no extract) to serve as a blank.

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to all wells.
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Incubation: Incubate the plate under the exact same conditions as your main experiment

(e.g., 2-4 hours at 37°C).

Solubilization & Reading: Add 100-150 µL of solubilization solvent and read the absorbance

at 570 nm.

Analysis: If the absorbance increases in a dose-dependent manner with your extract

concentration, you have confirmed direct chemical reduction of MTT.[4][9]

Protocol 3: Modified MTT Assay with Pre-incubation
Wash Step
Use this protocol to attempt to mitigate extracellular interference.

Plating and Treatment: Perform steps 1 and 2 of the Standard MTT Assay protocol.

Wash Step: After the treatment incubation period, carefully aspirate the medium containing

the plant extract from each well.

Gently add 100 µL of sterile PBS to each well to wash the cell monolayer. Aspirate the PBS.

Repeat the wash step one more time. Be careful not to dislodge the cells.

MTT Addition: Add 100 µL of fresh culture medium containing MTT (at the final working

concentration) to each well.

Proceed: Continue with steps 4-6 of the Standard MTT Assay protocol.

Understanding the Mechanisms of Interference
A clear understanding of the underlying chemistry is key to troubleshooting. The MTT assay is

designed to measure a specific biological pathway, but interfering compounds create a

chemical shortcut.
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Biological Pathway (Correct Signal)

Interference Pathway (False Signal)

MTT (Yellow)
Mitochondrial

Dehydrogenases
(in Viable Cells) Formazan (Purple)

Measured
Absorbance

(570 nm)

True Viability Signal

MTT (Yellow) Plant Extract
(e.g., Phenolics, Flavonoids)

Formazan (Purple)

Artifactual Signal
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Caption: Correct biological vs. artifactual chemical reduction of MTT.

Summary of Key Interfering Compounds
Compound Class Examples Mechanism of Interference

Flavonoids
Quercetin, Kaempferol,

Resveratrol, EGCG

Potent reducing agents that

directly convert MTT to

formazan.[7][10]

Phenolic Acids Gallic acid, Caffeic acid
Possess antioxidant activity

that can reduce MTT.

Vitamins
Ascorbic Acid (Vitamin C),

Vitamin E

Strong reducing agents that

interfere with the assay.[2][7]

Thiols N-acetylcysteine, Glutathione

Compounds with free thiol

groups can directly reduce

MTT.[7][18]

Pigments Anthocyanins, Chlorophylls

Cause colorimetric interference

by absorbing light near 570

nm.[9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b577626?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://journaljpri.com/index.php/JPRI/article/view/4142
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-32073
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://pubmed.ncbi.nlm.nih.gov/15234781/
https://pdf.benchchem.com/1203/Technical_Support_Center_Avoiding_Artifacts_in_MTT_Assays_with_Plant_Derived_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-

positive viabilities although the cells are killed by some plant extracts. Turkish Journal of

Biology. [Link]

Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-

positive viabilities although the cells are killed by some plant extracts. TÜBİTAK Academic

Journals. [Link]

Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002).

Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium

assay. PubMed. [Link]

Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT Viability Assay Yields Strinkingly False

Positive Viabilities Although The Cells Are Died by Some Plant Extracts. ResearchGate.

[Link]

Hensel, A. (2016). Can the plant extracts influence the outcome of the MTT test?

ResearchGate. [Link]

Bruggisser, R., et al. (2002). Interference of Plant Extracts, Phytoestrogens and Antioxidants

with the MTT Tetrazolium Assay. Sci-Hub. [Link]

Various Authors. (2025). Interference of Plant Extracts, Phytoestrogens and Antioxidants with

the MTT Tetrazolium Assay. ResearchGate. [Link]

Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-

positive viabilities although the cells are killed by some plant extracts. PubMed. [Link]

Shoemaker, M., Cohen, I., & Campbell, M. (2004). Reduction of MTT by aqueous herbal

extracts in the absence of cells. PubMed. [Link]

Various Authors. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature

Experiments. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://journals.tubitak.gov.tr/biology/abstract.htm?id=19892
https://journals.tubitak.gov.tr/biology/vol41/iss6/14/
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://www.researchgate.net/publication/319918511_The_MTT_Viability_Assay_Yields_Strinkingly_False_Positive_Viabilities_Although_The_Cells_Are_Died_by_Some_Plant_Extracts
https://www.researchgate.net/post/Can_the_plant_extracts_influence_the_outcome_of_the_MTT_test
https://sci-hub.se/10.1055/s-2002-32073
https://www.researchgate.net/publication/11269380_Interference_of_Plant_Extracts_Phytoestrogens_and_Antioxidants_with_the_MTT_Tetrazolium_Assay
https://pubmed.ncbi.nlm.nih.gov/29255953/
https://pubmed.ncbi.nlm.nih.gov/15234781/
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants

with the MTT tetrazolium assay. FOLIA. [Link]

Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-

positive via. TRDizin. [Link]

Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT

Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical

Research. [Link]

Akter, S., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with

Estimation of Cell Viability. MDPI. [Link]

Various Authors. (Year N/A). MTT-based evaluation of plant-derived phenolics: A

comprehensive review of their antiproliferative effects in cancer models. International Journal

of Advanced Biochemistry Research. [Link]

Various Authors. (2024). What Are the Best Alternatives to the MTT Assay for Assessing Cell

Toxicity of Colored Herbal Extracts? ResearchGate. [Link]

Liu, Y., & Nair, M. G. (2010). An Efficient and Economical MTT Assay for Determining the

Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS

Publications. [Link]

Various Authors. (2025). Reduction of MTT by aqueous herbal extracts in the absence of

cells. ResearchGate. [Link]

Lawal, B., et al. (2017). Determination of total phenolic and flavonoid content, antioxidant

and cytotoxic activity of the methanol extract of Acacia nilotica pod. Academic Journals.

[Link]

Liu, Y., & Nair, M. G. (2010). An efficient and economical MTT assay for determining the

antioxidant activity of plant natural product extracts and pure compounds. PubMed. [Link]

Das, A. (2017). Plant extract is too dark. How to calculate cytotoxicity? ResearchGate. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://folia.unifr.ch/global/documents/205501
https://trdizin.gov.tr/publication/g-MzgxMg==/the-mtt-viability-assay-yields-strikingly-false-positive-viabilities-although-the-cells-are-killed-by-some-plant-extracts
https://innovareacademics.in/journals/index.php/ajpcr/article/view/42159
https://www.mdpi.com/2304-8158/8/6/265
https://www.biochemjournal.com/archives/2024/vol8/issue1/8-1-50
https://www.researchgate.net/post/What_are_the_best_alternatives_to_the_MTT_assay_for_assessing_cell_toxicity_of_colored_herbal_extracts
https://pubs.acs.org/doi/10.1021/np1000945
https://www.researchgate.net/publication/8575084_Reduction_of_MTT_by_aqueous_herbal_extracts_in_the_absence_of_cells
https://academicjournals.org/journal/JMPR/article-full-text-pdf/2F5714766347
https://pubmed.ncbi.nlm.nih.gov/20565070/
https://www.researchgate.net/post/Plant_extract_is_too_dark_How_to_calculate_cytotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Akter, S., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with

Estimation of Cell Viability. PMC - NIH. [Link]

Youns, M., et al. (Year N/A). Potent Cytotoxicity of Four Cameroonian Plant Extracts on

Different Cancer Cell Lines. MDPI. [Link]

Chan, L. L., et al. (2015). Interactions between Plant Extracts and Cell Viability Indicators

during Cytotoxicity Testing: Implications for Ethnopharmacological Studies. ResearchGate.

[Link]

Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

Chan, L. L., et al. (2015). Interactions between Plant Extracts and Cell Viability Indicators

during Cytotoxicity Testing. Semantic Scholar. [Link]

Creative Diagnostics. (Year N/A). The MTT Assay: A Valuable Tool for Measuring Cell

Viability. Creative Diagnostics. [Link]

Al-Salahi, R., et al. (Year N/A). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation

in Bulk and Single-Cell Analysis. MDPI. [Link]

Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

Heidari, F., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal

Plants on P19 Embryonal Carcinoma Cells. Avicenna Journal of Medical Biochemistry. [Link]

Okokon, J. E., et al. (Year N/A). Assessment of cytotoxicity of leaf extracts of Andrographis

paniculata and Aspilia africana on murine cells in vitro. PMC - NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617238/
https://www.mdpi.com/2218-273X/10/2/233
https://www.researchgate.net/publication/284163013_Interactions_between_Plant_Extracts_and_Cell_Viability_Indicators_during_Cytotoxicity_Testing_Implications_for_Ethnopharmacological_Studies
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.semanticscholar.org/paper/Interactions-between-Plant-Extracts-and-Cell-during-Chan-George/b33190842851167425f1b51079366472659e9842
https://www.creative-diagnostics.com/mtt-assay-protocol.htm
https://www.mdpi.com/1422-0067/23/23/15065
https://www.researchgate.net/publication/312542945_MTT_Proliferation_Assay_Protocol
https://ajmb.umsha.ac.ir/Article/ajmb-3840
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3746497/
https://www.benchchem.com/product/b577626?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

3. creative-diagnostics.com [creative-diagnostics.com]

4. The MTT viability assay yields strikingly false-positive viabilities although the cells are
killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ,
FERDA ARI et al. [journals.tubitak.gov.tr]

6. The MTT viability assay yields strikingly false-positive viabilities although the cells are
killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium
assay - PubMed [pubmed.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. pdf.benchchem.com [pdf.benchchem.com]

10. journaljpri.com [journaljpri.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. japsonline.com [japsonline.com]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. researchgate.net [researchgate.net]

18. Reduction of MTT by aqueous herbal extracts in the absence of cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Navigating Plant Extract
Interference in MTT Viability Assays]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577626#interference-of-plant-extracts-in-mtt-viability-
assays]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-32073
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6353273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6353273/
https://journals.tubitak.gov.tr/biology/vol41/iss6/7/
https://journals.tubitak.gov.tr/biology/vol41/iss6/7/
https://pubmed.ncbi.nlm.nih.gov/30814856/
https://pubmed.ncbi.nlm.nih.gov/30814856/
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://pubmed.ncbi.nlm.nih.gov/12058323/
https://pubs.acs.org/doi/10.1021/np1000945
https://pdf.benchchem.com/1203/Technical_Support_Center_Avoiding_Artifacts_in_MTT_Assays_with_Plant_Derived_Compounds.pdf
https://journaljpri.com/index.php/JPRI/article/view/4142
https://www.researchgate.net/post/Plant_extract_is_too_dark_How_to_calculate_cytotoxicity
https://www.researchgate.net/publication/320035905_The_MTT_Viability_Assay_Yields_Strinkingly_False_Positive_Viabilities_Although_The_Cells_Are_Died_by_Some_Plant_Extracts
https://www.japsonline.com/admin/php/uploads/2340_pdf.pdf
https://www.researchgate.net/post/Can_the_plant_extracts_influence_the_outcome_of_the_MTT_test
https://www.mdpi.com/2076-3921/8/6/191
https://www.researchgate.net/post/What_Are_the_Best_Alternatives_to_the_MTT_Assay_for_Assessing_Cell_Toxicity_of_Colored_Herbal_Extracts
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/15234781/
https://pubmed.ncbi.nlm.nih.gov/15234781/
https://www.benchchem.com/product/b577626#interference-of-plant-extracts-in-mtt-viability-assays
https://www.benchchem.com/product/b577626#interference-of-plant-extracts-in-mtt-viability-assays
https://www.benchchem.com/product/b577626#interference-of-plant-extracts-in-mtt-viability-assays
https://www.benchchem.com/product/b577626#interference-of-plant-extracts-in-mtt-viability-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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